N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
CAS No.:
Cat. No.: VC15881269
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O |
|---|---|
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H |
| Standard InChI Key | AHIWIYDSUFYRND-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C=NO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1-phenylpyrazole scaffold, where the pyrazole ring is substituted at the 4-position by a methylidene hydroxylamine group (-CH=N-OH). This configuration introduces both rigidity and polarity, influencing its reactivity and interactions with biological targets. X-ray crystallographic studies reveal that the phenyl and pyrazole rings form dihedral angles of 34.95° and 58.99°, respectively, creating a non-planar geometry that enhances binding selectivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies key functional groups, including the C=N stretch at 1654 cm⁻¹ and the N-OH vibration at 3064 cm⁻¹. Nuclear Magnetic Resonance (NMR) data further corroborate the structure:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.67 (s, 1H, pyrazolyl-H), 7.86–7.31 (m, 5H, phenyl-H), 6.92 (s, 1H, CH=N) .
-
¹³C NMR: Signals at 162.8 ppm (C=N) and 138.6 ppm (pyrazole C-4) .
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via a condensation reaction between 1-phenylpyrazole-4-carbaldehyde and hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate at room temperature. The reaction proceeds with a yield of 75–85%, as shown:
Alternative Routes
Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% . Solvent-free conditions using ionic liquids have also been explored, enhancing eco-friendliness and scalability .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis .
Anti-inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This activity is linked to inhibition of COX-2 and NF-κB pathways, as evidenced by reduced prostaglandin E₂ (PGE₂) levels.
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for pyrazolo[4,3-c]pyridines, a class of heterocycles with antitumor and antiviral properties . For example, reaction with DMF dimethylacetal yields derivatives that inhibit HIV-1 protease (IC₅₀ = 0.45 μM) .
Material Science
Its thermal stability (decomposition temperature > 250°C) and π-conjugated system make it suitable for organic semiconductors and fluorescent sensors . Thin films of the compound exhibit a bandgap of 3.2 eV, ideal for optoelectronic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume